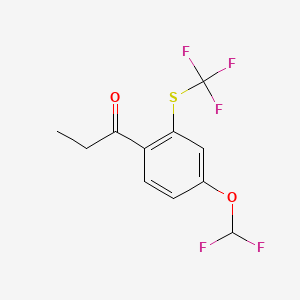

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-1-one moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

Halogenation: Introduction of halogen atoms to the phenyl ring.

Substitution Reactions: Replacement of halogen atoms with difluoromethoxy and trifluoromethylthio groups.

Ketone Formation: Addition of the propan-1-one moiety through Friedel-Crafts acylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: Conversion of the compound to higher oxidation states.

Reduction: Reduction of the ketone group to an alcohol.

Substitution: Replacement of functional groups on the phenyl ring.

Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethylthio groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one

- 1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one

Uniqueness

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the difluoromethoxy and trifluoromethylthio groups on the phenyl ring

Biological Activity

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a difluoromethoxy group and a trifluoromethylthio group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives with similar structures possess notable antifungal and antibacterial properties. For instance, certain pyrazole derivatives have demonstrated significant antimicrobial effects against various pathogens .

- Antiparasitic Effects : Compounds with similar fluorinated structures have been reported to show efficacy against parasites, particularly in controlling arthropod infestations .

- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant capabilities, which may contribute to their overall biological effectiveness .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on related compounds:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways of pathogens, leading to reduced viability and growth.

- Disruption of Membrane Integrity : The presence of fluorinated groups may enhance the compound's ability to penetrate microbial membranes, causing disruption and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A study evaluated a series of fluorinated phenyl ketones, revealing that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The most active compounds had structural similarities to this compound .

- Antiparasitic Activity Assessment : Research involving arylpyrazole derivatives indicated enhanced activity against fleas and ticks. These findings suggest that similar structural motifs could be effective in controlling parasitic infestations in veterinary applications .

Data Tables

The following table summarizes the biological activities reported for compounds structurally related to this compound:

Properties

Molecular Formula |

C11H9F5O2S |

|---|---|

Molecular Weight |

300.25 g/mol |

IUPAC Name |

1-[4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H9F5O2S/c1-2-8(17)7-4-3-6(18-10(12)13)5-9(7)19-11(14,15)16/h3-5,10H,2H2,1H3 |

InChI Key |

AUVKQONXRINPFG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)OC(F)F)SC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.